molecular formula C8H9ClN2O B1346158 (5-Chloro-2-methylphenyl)urea CAS No. 5428-48-8

(5-Chloro-2-methylphenyl)urea

Cat. No.: B1346158
CAS No.: 5428-48-8
M. Wt: 184.62 g/mol
InChI Key: LOGOUZJNILIJFF-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a chloro group at the fifth position and a methyl group at the second position on the phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylphenyl)urea can be achieved through the reaction of 5-chloro-2-methylaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 5-chloro-2-methylaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using phosgene or its safer alternatives, such as oxalyl chloride, to generate the isocyanate intermediate. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation can produce corresponding nitro or hydroxyl derivatives .

Scientific Research Applications

(5-Chloro-2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, thereby affecting nitrogen metabolism in plants and microorganisms .

Comparison with Similar Compounds

  • (3-Chloro-4-methylphenyl)urea
  • (2-Chloro-5-methylphenyl)urea
  • (4-Chloro-2-methylphenyl)urea

Comparison: (5-Chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the chloro group can affect the compound’s ability to undergo nucleophilic substitution and its interaction with biological targets .

Properties

IUPAC Name

(5-chloro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOUZJNILIJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969316
Record name N-(5-Chloro-2-methylphenyl)carbamimidic acid
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-48-8
Record name N-(5-Chloro-2-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5428-48-8
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Record name 5428-48-8
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Record name N-(5-Chloro-2-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-CHLORO-ORTHO-TOLYL)UREA
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